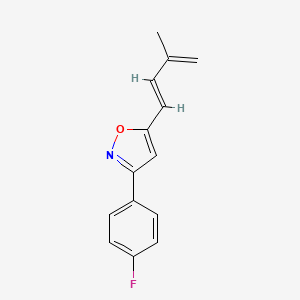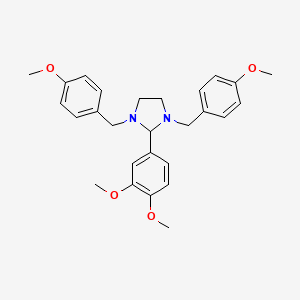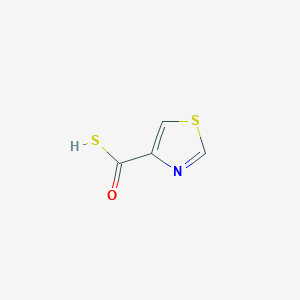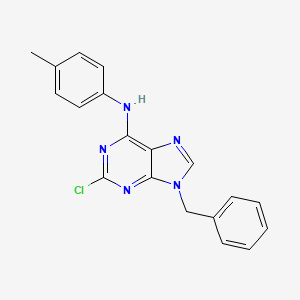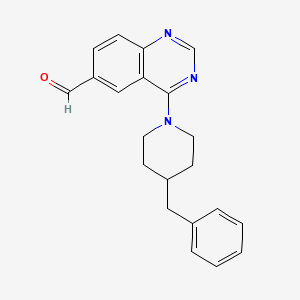
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. It is characterized by the presence of a quinazoline core structure substituted with a benzylpiperidine moiety and an aldehyde group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzamide with formic acid.
Introduction of Benzylpiperidine Moiety: The benzylpiperidine moiety can be introduced through nucleophilic substitution reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Potassium carbonate, sodium hydride, and various nucleophiles.
Major Products Formed
Oxidation: 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carboxylic acid.
Reduction: 4-(4-Benzylpiperidin-1-yl)quinazoline-6-methanol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of tyrosine kinases, which are involved in various cancer pathways.
Biological Research: It is used in the study of cellular signaling pathways and receptor interactions due to its ability to modulate kinase activity.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of quinazoline derivatives and their biological effects.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting cancer and other diseases.
作用機序
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde involves the inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase . By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival . This mechanism makes it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
4-Anilinoquinazolines: These compounds also inhibit EGFR tyrosine kinase but may have different substituents on the quinazoline core.
4-(1-Benzyl-1H-indol-3-yl)-6,7-dimethoxyquinazoline: This compound exhibits moderate activity against protein tyrosine kinase ErbB-2.
Gefitinib: A well-known EGFR inhibitor used in the treatment of non-small-cell lung cancer.
Uniqueness
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its benzylpiperidine moiety enhances its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
特性
CAS番号 |
648449-24-5 |
|---|---|
分子式 |
C21H21N3O |
分子量 |
331.4 g/mol |
IUPAC名 |
4-(4-benzylpiperidin-1-yl)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C21H21N3O/c25-14-18-6-7-20-19(13-18)21(23-15-22-20)24-10-8-17(9-11-24)12-16-4-2-1-3-5-16/h1-7,13-15,17H,8-12H2 |
InChIキー |
XORCMHFPFSZEBK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)

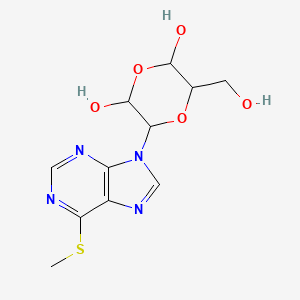
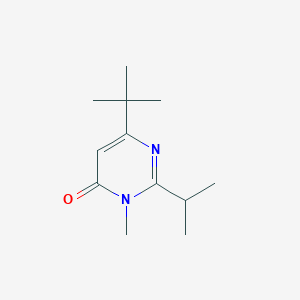

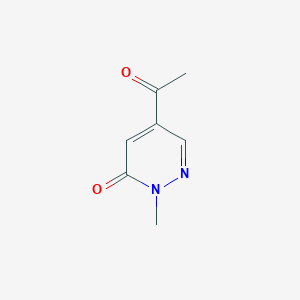
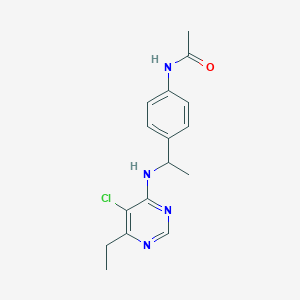
![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)
